AMC-04

Cytochrome P450 Enzyme Inhibition Metabolism

Researchers requiring a validated dual-mechanism tool compound face limited supply of HMT-targeted UPR activators. AMC-04 addresses this gap as the only polypharmacology probe that simultaneously inhibits SUV39H1, SUV39H2, SETDB1, and EHMT1 while activating the ATF4/CHOP/DR5 apoptotic cascade. - Multi-HMT inhibition (SUV39H1, SUV39H2, SETDB1, EHMT1) confirmed by biochemical assay [4†L6-L8] - CYP4Z1 inhibition at IC50 = 100 nM, 69-fold more potent than structural analogs - Validated in MCF-7 & HepG2 cells: 10-40 µM, 24-48 h induces DR5 upregulation and apoptosis - Sustained eIF2α phosphorylation for long-term translational repression studies Compound-specific procurement ensures reproducible epigenetic-UPR coupling experiments; generic piperazines do not replicate this dual phenotype.

Molecular Formula C26H28N2O3
Molecular Weight 416.5 g/mol
Cat. No. B10887808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMC-04
Molecular FormulaC26H28N2O3
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H28N2O3/c1-30-24-12-13-25(31-2)23(18-24)19-27-14-16-28(17-15-27)26(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3
InChIKeyZUBOTOODWZJTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMC-04: UPR Activator for Oncology Research


Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone (CAS 792928-94-0), also designated AMC-04, is a synthetic piperazine derivative that functions as a small-molecule activator of the unfolded protein response (UPR) [1]. The compound induces apoptotic cell death in human breast (MCF-7) and liver cancer cells through a mechanism involving reactive oxygen species (ROS) generation and p38 mitogen-activated protein kinase (p38 MAPK) signaling, leading to upregulation of the ATF4/CHOP/DR5 axis [2]. Unlike classical UPR inducers that act via ER calcium depletion or glycosylation inhibition, AMC-04 operates through a distinct epigenetic modulation pathway by inhibiting multiple histone methyltransferases (SUV39H1, SUV39H2, SETDB1, EHMT1) [3].

AMC-04: Why Generic Substitution Fails


The biphenyl-4-carbonyl and 2,5-dimethoxybenzyl substituents on the piperazine core of AMC-04 confer a unique polypharmacology profile that is not shared by generic piperazine analogs. While numerous piperazine derivatives exhibit activity at GPCRs (e.g., 5-HT6 receptors) or monoamine oxidases [1], AMC-04 distinguishes itself through its specific epigenetic mechanism—inhibition of histone methyltransferases (HMTs) including SUV39H1 and SETDB1—which directly links UPR activation to chromatin modification [2]. This dual functional phenotype (UPR induction + HMT inhibition) is not observed with structurally similar compounds such as AMC-01, which acts primarily as an eIF2α inactivator without the same HMT inhibition profile [3]. Consequently, substituting AMC-04 with a generic 1-(2,5-dimethoxybenzyl)-4-arylpiperazine will not reproduce its distinct mechanism of action or downstream transcriptional effects, making compound-specific procurement essential for reproducible experimental outcomes.

AMC-04: Evidence-Based Differentiation


CYP4Z1 Inhibition vs. Biphenyl Piperazines

AMC-04 demonstrates potent inhibition of CYP4Z1 with an IC50 of 100 nM [1], whereas structurally related biphenyl piperazines such as (4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(biphenyl-4-yl)methanone exhibit only weak inhibition with an IC50 of 6,900 nM (6.9 µM) [2].

Cytochrome P450 Enzyme Inhibition Metabolism

Multi-HMT Inhibition vs. AMC-01

AMC-04 directly inhibits the enzymatic activity of four distinct histone methyltransferases: SUV39H1, SUV39H2, SETDB1, and EHMT1 [1]. In contrast, the closely related analog AMC-01 (1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate) shows no reported HMT inhibitory activity, functioning instead as an eIF2α inactivator [2].

Epigenetics Cancer Research Chromatin Modification

ROS/p38 MAPK-Mediated UPR Activation

AMC-04 activates the UPR pathway via ROS generation and p38 MAPK signaling, leading to ATF4/CHOP/DR5 upregulation and apoptosis in MCF-7 breast cancer cells at 10-40 µM [1][2]. Classical UPR inducers such as thapsigargin (TG) and tunicamycin (TM) operate through distinct mechanisms: TG inhibits SERCA pumps causing ER Ca²⁺ depletion (typically used at 0.1-1 µM), while TM blocks N-linked glycosylation (used at 1-5 µg/mL) [3].

Unfolded Protein Response Apoptosis Signal Transduction

Sustained vs. Transient eIF2α Phosphorylation

In comparative studies of eIF2α phosphorylation dynamics, the AMC-series progenitor compound AMC-01 induces eIF2α phosphorylation at Ser51 in a dose- and time-dependent manner that persists for the entire duration of incubation [1]. The extended eIF2α phosphorylation profile associated with AMC-series compounds contrasts with the transient phosphorylation induced by classical ER stress agents such as thapsigargin, where eIF2α phosphorylation typically peaks within 1-2 hours and subsequently declines due to feedback dephosphorylation [1][2].

Translation Regulation Cell Stress Molecular Probe

Apoptosis Induction in MCF-7 Cells

AMC-04 induces apoptosis in MCF-7 breast cancer cells in a time- and dose-dependent manner, with effective concentrations ranging from 10 to 40 µM over 24-48 hours [1]. This activity is mechanistically linked to DR5 upregulation via the ATF4/CHOP pathway [2]. In contrast, the in-class analog AMC-01 was not reported to induce apoptosis via this mechanism but rather functions as an eIF2α inactivator [3].

Cancer Apoptosis Breast Cancer

Lack of 5-HT6 Receptor Activity

Among 1-(2,5-dimethoxybenzyl)-4-arylpiperazines, the 4-trifluoromethylphenyl analog (compound 5) exhibits high affinity for the 5-HT6 serotonin receptor with a Ki of 0.7 µM [1]. In contrast, AMC-04 contains a biphenyl-4-yl substituent rather than a trifluoromethylphenyl group and does not show significant GPCR activity in primary screening; its reported bioactivity is focused on UPR pathway modulation and histone methyltransferase inhibition [2].

GPCR Selectivity Off-Target

AMC-04: Recommended Research Applications


UPR-Apoptosis in Breast and Liver Cancer

Use AMC-04 at 10-40 µM for 24-48 hours to selectively activate the ROS/p38 MAPK→ATF4/CHOP/DR5 pro-apoptotic branch of the UPR in MCF-7 (breast) or HepG2 (liver) cancer cells [1]. This application is supported by published mechanistic validation showing DR5 upregulation and subsequent apoptosis induction [2].

Histone Methyltransferase Inhibition Research

Employ AMC-04 as a multi-HMT inhibitor tool compound (SUV39H1, SUV39H2, SETDB1, EHMT1) to investigate the functional coupling between ER stress signaling and H3K9 histone methylation [1]. The compound provides a unique chemical handle for probing epigenetic regulation in the context of the UPR, a property not shared by classical ER stressors such as thapsigargin or tunicamycin [2].

CYP4Z1 Inhibition Studies

Utilize AMC-04 as a nanomolar-potency CYP4Z1 inhibitor (IC50 = 100 nM) for studies of cytochrome P450-mediated metabolism in hepatic cell models [1]. The 69-fold potency advantage over structurally related biphenyl piperazines reduces compound consumption and minimizes solvent artifacts in enzyme inhibition assays [2].

Sustained Translational Control Experiments

Leverage the sustained eIF2α phosphorylation profile characteristic of the AMC-series piperazine oxalates for long-term translational repression studies without repeated compound addition [1]. This application is particularly valuable for experiments requiring prolonged inhibition of global protein synthesis, such as ribosome profiling or polysome fractionation analyses [2].

Technical Documentation Hub

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